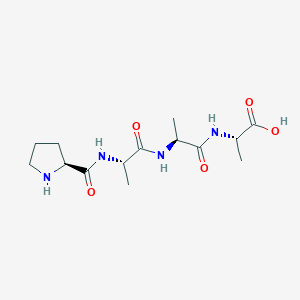
L-Prolyl-L-alanyl-L-alanyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((S)-2-((S)-2-((S)-Pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid is a complex organic compound with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-((S)-2-((S)-Pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid typically involves multiple steps, starting from readily available starting materials. The process generally includes the formation of amide bonds through condensation reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((S)-2-((S)-2-((S)-Pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(S)-2-((S)-2-((S)-2-((S)-Pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to protein interactions and enzyme activity.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-((S)-2-((S)-2-((S)-Pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-((S)-2-((S)-2-((S)-Pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid: shares similarities with other amide-containing compounds and pyrrolidine derivatives.
4-Methoxyphenethylamine: Another compound with amide groups and potential biological activity.
N-(1,3-Benzothiazol-2-yl)-4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: A complex molecule with structural similarities.
Uniqueness
The uniqueness of (S)-2-((S)-2-((S)-2-((S)-Pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid lies in its specific arrangement of functional groups and its potential for diverse applications in various scientific fields.
Propriétés
Numéro CAS |
80479-90-9 |
|---|---|
Formule moléculaire |
C14H24N4O5 |
Poids moléculaire |
328.36 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H24N4O5/c1-7(12(20)18-9(3)14(22)23)16-11(19)8(2)17-13(21)10-5-4-6-15-10/h7-10,15H,4-6H2,1-3H3,(H,16,19)(H,17,21)(H,18,20)(H,22,23)/t7-,8-,9-,10-/m0/s1 |
Clé InChI |
YTOOSGVIGLRTDN-XKNYDFJKSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1 |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


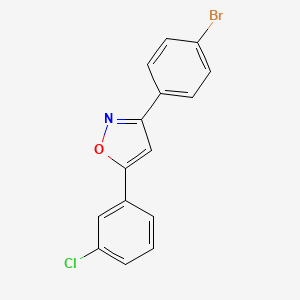

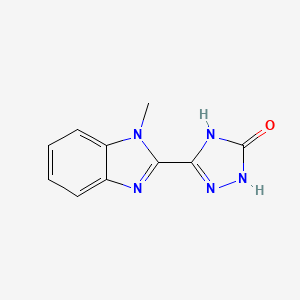
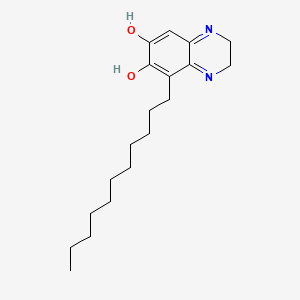
![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
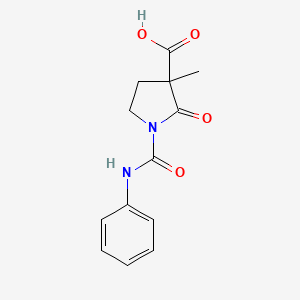
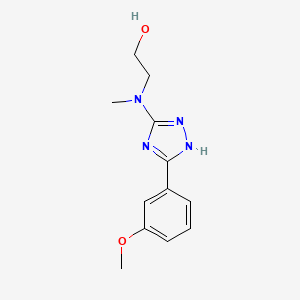


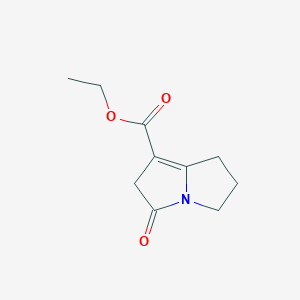
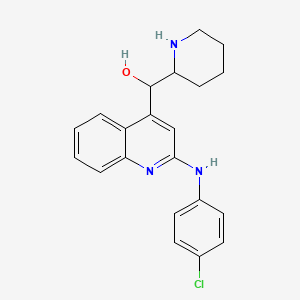
![5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one](/img/structure/B12907543.png)
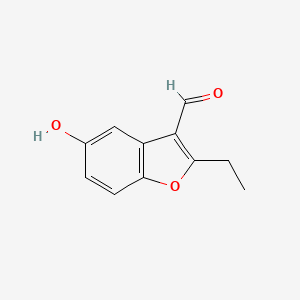
![4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine](/img/structure/B12907561.png)
